4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (4-P2P-6-P1P) is a synthetic pyrimidine compound that has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. 4-P2P-6-P1P is a member of the pyrazolopyrimidine family of compounds, which are characterized by a fused five-membered ring of two nitrogen atoms and three carbon atoms with a pyrazole ring attached to one of the nitrogen atoms. 4-P2P-6-P1P has been studied for its ability to act as an inhibitor of histone deacetylases (HDACs), enzymes that are involved in gene expression regulation. In addition, 4-P2P-6-P1P has also been studied for its anti-inflammatory, anti-oxidative, and anti-cancer activities.
Scientific Research Applications
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, this compound has been found to act as an inhibitor of HDACs, enzymes that are involved in gene expression regulation. In addition, this compound has also been studied for its anti-inflammatory, anti-oxidative, and anti-cancer activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and Poly (ADP-Ribose) Polymerase in human breast cancer cells .
Mode of Action
For instance, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra and inhibited the catalytical activity of PARP1 .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the compound may affect thetuberculosis infection pathway and the DNA repair pathway .
Pharmacokinetics
Similar compounds have been reported to be stable in human liver microsomes, indicating good pharmacokinetic properties .
Result of Action
Similar compounds have shown to enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity , indicating potential anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its easy synthesis and its ability to inhibit the activity of HDACs. In addition, this compound has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer activities. However, there are some limitations to using this compound in laboratory experiments. In particular, the compound is not currently approved for use in humans, so further research is needed to determine its safety and efficacy in humans.
Future Directions
Future research on 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine could focus on its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, further studies could be conducted to determine the safety and efficacy of this compound in humans. In addition, further research could be conducted to explore the mechanism of action of the compound and to identify potential synergistic effects with other drugs or compounds. Finally, studies could be conducted to explore the potential use of this compound in combination with other compounds or drugs to enhance its therapeutic effects.
Synthesis Methods
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is synthesized from commercially available starting materials. The synthesis involves the condensation of a pyrazin-2-yl piperazin-1-yl chloride and 1H-pyrazol-1-yl pyrimidine in the presence of triethylamine as a catalyst. The reaction is carried out in anhydrous dimethylformamide for 2 hours at room temperature and yields this compound as a white solid.
properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8/c1-2-20-23(5-1)14-10-13(18-12-19-14)21-6-8-22(9-7-21)15-11-16-3-4-17-15/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNACTWQEXWASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.